2-Amino-acetonitrile-2,2-d2 Hydrochloride
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Overview
Description
2-Amino-acetonitrile-2,2-d2 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H2D2N2·HCl. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms with greater precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-acetonitrile-2,2-d2 Hydrochloride typically involves the reaction of glycolonitrile with ammonia. The reaction proceeds as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] In this reaction, glycolonitrile reacts with ammonia to form aminoacetonitrile and water. The deuterium labeling is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-acetonitrile-2,2-d2 Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form glycine.
Substitution: It can participate in substitution reactions to form various nitrogen-containing heterocycles.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to facilitate the conversion to glycine.
Substitution: Common reagents include halides and other electrophiles that react with the amino group.
Major Products Formed
Glycine: Formed through hydrolysis.
Nitrogen-containing Heterocycles: Formed through substitution reactions.
Scientific Research Applications
2-Amino-acetonitrile-2,2-d2 Hydrochloride is used in a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2-Amino-acetonitrile-2,2-d2 Hydrochloride involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking of metabolic pathways and reaction mechanisms. The compound interacts with various molecular targets and pathways, providing valuable insights into biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: The non-deuterated form of the compound.
Glycinonitrile: Another related compound used in similar applications.
Uniqueness
2-Amino-acetonitrile-2,2-d2 Hydrochloride is unique due to its deuterium labeling, which provides enhanced precision in scientific research. The stable isotope labeling allows for more accurate tracking and analysis of metabolic pathways and reaction mechanisms compared to non-labeled compounds.
Properties
Molecular Formula |
C2H5ClN2 |
---|---|
Molecular Weight |
94.54 g/mol |
IUPAC Name |
2-amino-2,2-dideuterioacetonitrile;hydrochloride |
InChI |
InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H/i1D2; |
InChI Key |
XFKYKTBPRBZDFG-CUOKRTIESA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)N.Cl |
Canonical SMILES |
C(C#N)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.